molecular formula C22H27N3O5S B4557899 4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine

4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine

Cat. No. B4557899
M. Wt: 445.5 g/mol
InChI Key: MDYKFNWFPYZDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of various types of cancer.

Mechanism of Action

4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine selectively inhibits the activity of BTK, a protein kinase that plays a crucial role in the development and progression of various types of cancer. BTK is involved in multiple signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting the activity of BTK, 4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine blocks these signaling pathways and induces cell death in cancer cells.
Biochemical and Physiological Effects:
4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine has been shown to have a potent and selective inhibitory effect on BTK activity, with an IC50 value of 0.85 nM. It has also been found to inhibit the activity of other kinases, including JAK2 and FLT3, albeit at higher concentrations. In preclinical studies, 4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine has been shown to induce apoptosis and inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been found to enhance the efficacy of other anticancer drugs, such as rituximab and bortezomib.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine is its potent and selective inhibitory effect on BTK activity, which makes it a promising candidate for the treatment of various types of cancer. Another advantage is its favorable safety profile in preclinical studies, which suggests that it may have a low risk of toxicity in humans. However, one potential limitation of 4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for the development and application of 4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine. One direction is to investigate its efficacy in combination with other anticancer drugs, such as immune checkpoint inhibitors and CAR-T cell therapy. Another direction is to explore its potential as a treatment for other diseases, such as autoimmune disorders and inflammatory diseases. Finally, further studies are needed to evaluate the safety and efficacy of 4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine in clinical trials, with a focus on optimizing its dosing and administration regimens.

Scientific Research Applications

4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been found to inhibit the growth and survival of cancer cells, induce apoptosis, and enhance the efficacy of other anticancer drugs. 4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-29-21-5-3-2-4-20(21)23-10-12-24(13-11-23)22(26)18-6-8-19(9-7-18)31(27,28)25-14-16-30-17-15-25/h2-9H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYKFNWFPYZDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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